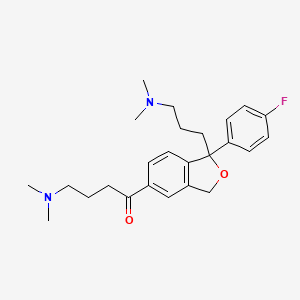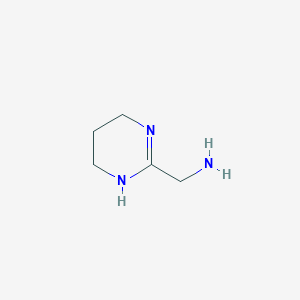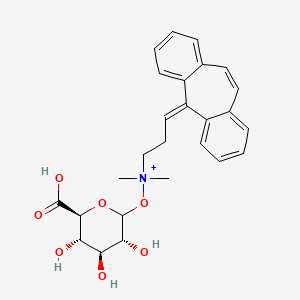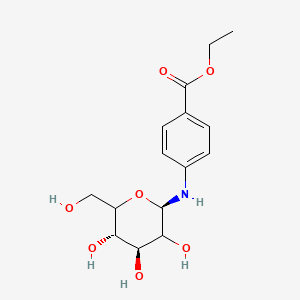
Duloxetine Phenyl Carbamate
Descripción general
Descripción
“Duloxetine Phenyl Carbamate” is a derivative of Duloxetine . Duloxetine is a medication used to manage major depressive disorder (MDD), generalized anxiety disorder (GAD), fibromyalgia, diabetic peripheral neuropathy, and chronic musculoskeletal pain . Off-label uses for duloxetine include chemotherapy-induced peripheral neuropathy and stress urinary incontinence .
Molecular Structure Analysis
The molecular formula of “Duloxetine Phenyl Carbamate” is C25H23NO3S . It has a molecular weight of 417.5 g/mol . The InChI and SMILES strings provide more details about its molecular structure .
Chemical Reactions Analysis
The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .
Physical And Chemical Properties Analysis
“Duloxetine Phenyl Carbamate” has a molecular weight of 417.5 g/mol . It has a XLogP3-AA value of 6.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass are 417.13986477 g/mol .
Aplicaciones Científicas De Investigación
Antidepressant Synthesis
Duloxetine Phenyl Carbamate plays a crucial role in the synthesis of antidepressant molecules . It’s used in the creation of Duloxetine, a potent antidepressant for the treatment of serious depressive disorders . The synthesis of these molecules often involves metal-catalyzed reactions .
Serotonin and Norepinephrine Reuptake Inhibition
Duloxetine, synthesized from Duloxetine Phenyl Carbamate, is a dual inhibitor of serotonin and norepinephrine reuptake . This makes it effective for the treatment of major depressive disorder and it’s also being considered for treatment of stress-related urinary incontinence .
Asymmetric Synthesis
Duloxetine Phenyl Carbamate is used in the asymmetric-transfer hydrogenation of certain compounds, leading to the synthesis of (S)-duloxetine . This process offers operational simplicity and is particularly valuable in scale-up syntheses of active pharmaceutical ingredients .
Proteomics Research
Duloxetine Phenyl Carbamate is used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
Development of Novel Antidepressants
The need for novel antidepressants with quick onset, low side effects, and enhanced cognitive function has led to the exploration of Duloxetine Phenyl Carbamate in the development of novel dual- or multi-target antidepressants .
Treatment of Pain Disorders
The dual inhibition property of Duloxetine, synthesized from Duloxetine Phenyl Carbamate, on serotonin and norepinephrine reuptake is being explored for the treatment of pain disorders .
Propiedades
IUPAC Name |
phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-26(25(27)28-20-11-3-2-4-12-20)17-16-23(24-15-8-18-30-24)29-22-14-7-10-19-9-5-6-13-21(19)22/h2-15,18,23H,16-17H2,1H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNZKJGSXFMSCS-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Duloxetine Phenyl Carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)